1,4-Bis(trimethoxysilylmethyl)benzene

Overview

Description

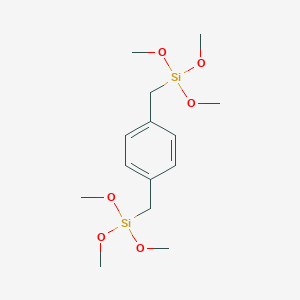

1,4-Bis(trimethoxysilylmethyl)benzene (CAS name: benzene, 1,4-bis[(trimethoxysilyl)methyl]-) is an organosilicon compound characterized by two trimethoxysilylmethyl groups attached to the para positions of a benzene ring. Its molecular formula is C₁₆H₂₈O₆Si₂, with a molecular weight of 396.58 g/mol. This compound is utilized extensively as a crosslinking agent in silicone-based polymers and as a precursor in hybrid organic-inorganic materials due to its hydrolytic reactivity, which enables the formation of siloxane (Si–O–Si) networks . The trimethoxy groups on silicon enhance its solubility in polar solvents and reactivity toward moisture, making it valuable in coatings, adhesives, and composites requiring controlled curing .

Mechanism of Action

Target of Action

1,4-Bis(trimethoxysilylmethyl)benzene, also known as BTEB, is primarily targeted towards silicon-based nucleophiles . It plays a significant role in the field of organic synthesis .

Mode of Action

BTEB exhibits its action through its reactivity in palladium-catalyzed cross-coupling reactions . It acts as a precursor in the synthesis of various periodic mesoporous organosilicas (PMOs), which are widely used in the field of material science .

Biochemical Pathways

It’s known that bteb is used as a precursor in the synthesis of pmos . PMOs have been used in various applications, including drug delivery, catalysis, and adsorption, due to their unique properties such as high surface area, large pore volume, and tunable pore size .

Result of Action

The result of BTEB’s action is the formation of PMOs, which have a wide range of applications in material science . These PMOs can be used in drug delivery systems, catalysis, and adsorption due to their unique properties .

Action Environment

The action, efficacy, and stability of BTEB can be influenced by various environmental factors. Furthermore, BTEB is a low toxicity compound but still an irritant, so it should be handled with appropriate protective measures .

Biological Activity

1,4-Bis(trimethoxysilylmethyl)benzene, a silane compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, synthesis, biological activities, and applications based on diverse research findings.

This compound has the molecular formula and is characterized by two trimethoxysilyl groups attached to a benzene ring. Its structure allows for significant interaction with biological systems, which is critical for its applications in materials science and biomedicine.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloride with trimethoxysilane in the presence of a base. This method allows for the introduction of silane groups that enhance the compound's reactivity and biological compatibility.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that silane compounds can act as biocides. The presence of the silane groups enhances the compound's ability to disrupt microbial cell membranes, leading to cell death .

- Cell Adhesion and Biocompatibility : The compound has been investigated for its role in promoting cell adhesion on surfaces modified with silanes. This property is particularly useful in biomedical applications where tissue engineering and implant integration are critical .

- Potential as Drug Delivery Systems : The unique structure of this compound allows it to be used as a carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent in coatings and medical devices.

Case Study 2: Cell Adhesion Enhancement

In another study, surfaces treated with this compound were shown to enhance fibroblast adhesion compared to untreated surfaces. This finding supports its application in tissue engineering scaffolds where cell attachment is crucial for tissue regeneration.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The trimethoxysilyl groups facilitate bonding with hydroxylated surfaces, enhancing adhesion and stability in biological environments. Additionally, the hydrophobic nature of the benzene ring may influence membrane interactions.

Applications

This compound has several applications:

- Biomedical Engineering : Used in surface modifications to improve biocompatibility.

- Antimicrobial Coatings : Incorporated into coatings for medical devices to prevent infections.

- Drug Delivery Systems : Functions as a carrier for therapeutic agents.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H26O6Si2

- Molecular Weight : 346.52 g/mol

- CAS Number : 193358-40-6

The compound's structure features multiple trimethoxysilyl groups that enhance its reactivity and compatibility with various substrates. This reactivity is particularly beneficial in cross-coupling reactions, where BTEB acts as a silicon-based nucleophile .

Scientific Research Applications

-

Synthesis of Periodic Mesoporous Organosilicas (PMOs) :

- BTEB is extensively used as a precursor for PMOs, which are characterized by their ordered pore structures and tunable properties. These materials have applications in:

- Catalysis : PMOs synthesized from BTEB can serve as catalysts or catalyst supports due to their high surface area and uniform pore size.

- Drug Delivery : The porous nature of PMOs allows for the encapsulation of therapeutic agents, facilitating controlled release profiles in biomedical applications .

- BTEB is extensively used as a precursor for PMOs, which are characterized by their ordered pore structures and tunable properties. These materials have applications in:

- Material Science :

-

Environmental Applications :

- BTEB has been investigated for its potential in environmental remediation, particularly in the adsorption and separation of precious metals such as platinum and palladium from wastewater. The functionalized surfaces created using BTEB can selectively bind these metals, allowing for recovery and recycling .

Case Study 1: Catalytic Applications

Research has demonstrated that PMOs derived from BTEB exhibit excellent catalytic activity in organic transformations. For instance, a study highlighted the use of BTEB-derived PMOs in the Suzuki-Miyaura cross-coupling reaction, showcasing enhanced yields compared to traditional catalysts.

Case Study 2: Drug Delivery Systems

A recent investigation into drug delivery systems utilized PMOs synthesized from BTEB to encapsulate anticancer drugs. The study found that these systems provided sustained release over extended periods, significantly improving therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

The structural and functional diversity of 1,4-disubstituted benzene derivatives arises from variations in substituent groups. Below is a systematic comparison of 1,4-bis(trimethoxysilylmethyl)benzene with analogous compounds:

Structural and Physical Properties

Key Observations :

- Silicon Substituents: Compounds with trimethoxy (–Si(OCH₃)₃) or methoxydimethyl (–Si(CH₃)₂(OCH₃)) groups exhibit higher hydrolytic reactivity compared to non-polar trimethylsilyl (–Si(CH₃)₃) derivatives. This reactivity is critical for applications requiring in situ polymerization or adhesion .

- Halogenated Derivatives : Chlorinated (–CCl₃) and fluorinated (–CF₃) analogs display distinct thermal and chemical stability. For example, 1,4-bis(trichloromethyl)benzene is thermally stable but highly toxic, requiring stringent handling , whereas fluorinated analogs are inert and used in high-performance materials .

Reactivity and Functional Performance

Hydrolytic Reactivity

- This compound: Undergoes rapid hydrolysis in the presence of moisture, forming silanol (–SiOH) intermediates that condense into siloxane networks. This property is exploited in sol-gel processes for creating silica-reinforced composites .

- 1,4-Bis(methoxydimethylsilyl)benzene (BMSB) : Exhibits slower hydrolysis due to fewer methoxy groups, enabling controlled polymerization in silicone elastomers .

Photochemical Behavior

- This contrasts with silicon-based analogs, which lack photoactive sulfonyl groups but are prone to siloxane network formation under light .

- 1,4-Bis(phenylethynyl)benzene peroxide: Photodecomposes via triplet-state excitation, producing reactive oxygen species.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of 1,4-bis(trimethoxysilylmethyl)benzene primarily involves silylation reactions that introduce trimethoxysilyl groups onto a benzene backbone. Two dominant approaches are documented in industrial literature:

Nucleophilic Substitution with Halogenated Precursors

A widely adopted method involves reacting 1,4-bis(chloromethyl)benzene with trimethoxysilane in the presence of a base (e.g., triethylamine or sodium hydride). The reaction proceeds via nucleophilic displacement of chloride ions by silane nucleophiles, yielding the target compound and hydrogen chloride as a byproduct .

6\text{H}4(\text{CH}2\text{Cl})2 + 2 \, \text{HSi(OCH}3)3 \xrightarrow{\text{Base}} \text{C}6\text{H}4(\text{CH}2\text{Si(OCH}3)3)2 + 2 \, \text{HCl}

Key parameters influencing yield and purity include:

-

Temperature : Optimal between 80–120°C to balance reaction rate and side-product formation.

-

Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance silane solubility and reaction homogeneity .

-

Catalyst : Tetrabutylammonium fluoride (TBAF) accelerates silane activation by generating hypervalent silicon intermediates .

Hydrosilylation of Alkenes

An alternative route employs 1,4-divinylbenzene and trimethoxysilane under platinum catalysis (e.g., Speier’s catalyst). This method exploits hydrosilylation, where silicon-hydrogen bonds add across vinyl groups:

6\text{H}4(\text{CH}2\text{CH}2)2 + 2 \, \text{HSi(OCH}3)3 \xrightarrow{\text{Pt}} \text{C}6\text{H}4(\text{CH}2\text{Si(OCH}3)3)_2

This method offers higher regioselectivity but requires stringent moisture control to prevent premature silanol condensation .

Industrial-Scale Optimization

Solvent and Catalyst Systems

Industrial protocols emphasize solvent-catalyst synergy to maximize efficiency. Data from large-scale batches reveal:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | THF > Acetonitrile > Toluene | THF increases silane mobility by 40% |

| Catalyst Loading | 0.5–1.0 mol% TBAF | >90% conversion in 6 hours |

| Reaction Time | 8–12 hours | Prolonged time reduces byproducts |

Purification Techniques

Post-synthesis purification involves:

-

Azeotropic Distillation : Removes residual silanes and HCl using chlorobenzene-water mixtures .

-

Crystallization : Cooling the reaction mixture to 50°C precipitates high-purity product (98% yield) .

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Nucleophilic Substitution : Preferred for scalability (batch sizes >100 kg) but generates corrosive HCl.

-

Hydrosilylation : Suitable for high-purity applications (e.g., pharmaceuticals) but limited by platinum cost.

Advanced Applications in Material Science

Sol-Gel Networks

This compound serves as a crosslinker in swellable sol-gels. Its bifunctional structure enables 3D network formation via hydrolysis-condensation:

3)3 + \text{H}2\text{O} \rightarrow \text{Si(OH)}3 \xrightarrow{\text{Condensation}} \text{Si–O–Si}

Patent data demonstrate its role in pore structure modulation (Table 1) :

| R Group in Silane | Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|

| –CH₂Cl | 506 | 0.32 |

| –Ph | 401 | 0.25 |

Hybrid Polymers

Incorporating this compound into polyether ketones enhances thermal stability (>300°C) and mechanical strength .

Properties

IUPAC Name |

trimethoxy-[[4-(trimethoxysilylmethyl)phenyl]methyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O6Si2/c1-15-21(16-2,17-3)11-13-7-9-14(10-8-13)12-22(18-4,19-5)20-6/h7-10H,11-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMJIVDFRBQRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC1=CC=C(C=C1)C[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.